Chlamydia trachomatis Infection Inhibition: Saccharocarcin A vs. Cytotoxicity Baseline
Saccharocarcin A inhibits Chlamydia trachomatis infection by 88% at a concentration of 0.5 μg/mL while demonstrating no detectable cytotoxicity in McCoy cells at concentrations up to 1.0 μg/mL [1]. This selective antichlamydial activity without host cell toxicity is not uniformly documented for structurally related tetronic acid antibiotics, including kijanimicin, chlorothricin, tetrocarcin, and versipelostatin .
| Evidence Dimension | Chlamydia trachomatis infection inhibition and host cell cytotoxicity |
|---|---|
| Target Compound Data | 88% inhibition of C. trachomatis infection at 0.5 μg/mL; no cytotoxicity at ≤1.0 μg/mL |
| Comparator Or Baseline | Untreated infection control (0% inhibition baseline); structural relatives lack documented equivalent selectivity |
| Quantified Difference | 88% infection reduction with zero cytotoxicity at active concentration |
| Conditions | McCoy cell culture model of C. trachomatis infection; disc diffusion assay for general antibacterial activity |
Why This Matters
This quantitative selectivity profile establishes Saccharocarcin A as a preferred research tool for antichlamydial studies where host cell viability preservation is critical.
- [1] Horan AC, et al. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties. J Antibiot (Tokyo). 1997;50(2):119-125. View Source
